(3R)-3-(1H-Indol-3-ylmethyl)piperazin-2-one;hydrochloride
Description
The compound (3R)-3-(1H-Indol-3-ylmethyl)piperazin-2-one hydrochloride features a piperazin-2-one core with an (R)-configured indol-3-ylmethyl substituent at the 3-position, paired with a hydrochloride counterion. This structural motif combines the hydrogen-bonding capacity of the piperazinone ring with the aromatic and hydrophobic properties of the indole group. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
(3R)-3-(1H-indol-3-ylmethyl)piperazin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c17-13-12(14-5-6-15-13)7-9-8-16-11-4-2-1-3-10(9)11;/h1-4,8,12,14,16H,5-7H2,(H,15,17);1H/t12-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOHSEHPWMRCHR-UTONKHPSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CNC3=CC=CC=C32.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)[C@H](N1)CC2=CNC3=CC=CC=C32.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3R)-3-(1H-Indol-3-ylmethyl)piperazin-2-one;hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H14ClN3O
- Molecular Weight : 255.72 g/mol
Research indicates that this compound exhibits various mechanisms of action:
- Antiviral Activity : Studies have shown that piperazine derivatives can inhibit viral replication. For instance, compounds with similar structures have demonstrated effectiveness against respiratory syncytial virus (RSV) and hepatitis C virus (HCV) with EC50 values ranging from 5 to 28 μM .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. It has shown promising results in inducing apoptosis in hypopharyngeal tumor cells, suggesting potential as an anticancer agent .
- Neuropharmacological Effects : Indole derivatives are known for their influence on neurotransmitter systems. The piperazine moiety may enhance the binding affinity to serotonin receptors, which is crucial for developing treatments for mood disorders .
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds.
Case Study 1: Antiviral Activity
A study conducted on piperazine derivatives demonstrated that compounds similar to this compound effectively inhibited RSV replication in vitro. The most potent derivative showed an EC50 value significantly lower than that of standard antiviral drugs like ribavirin, indicating a strong potential for further development as an antiviral agent.
Case Study 2: Cancer Cell Line Testing
In vitro testing on FaDu hypopharyngeal tumor cells revealed that this compound induced apoptosis at concentrations as low as 10 μM. This suggests that the compound could be a candidate for further investigation in cancer therapy.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its therapeutic potential in treating various neurological disorders and cancers. Its structure allows it to interact with specific receptors in the brain, particularly serotonin receptors, which are crucial for mood regulation and cognitive functions.
Case Study: Neuropharmacology
In a study examining the effects of piperazine derivatives on serotonin receptor activity, (3R)-3-(1H-Indol-3-ylmethyl)piperazin-2-one;hydrochloride demonstrated significant binding affinity to the 5-HT1A receptor subtype, suggesting its potential as an antidepressant or anxiolytic agent .
Pharmacological Insights
The compound's pharmacological profile has been investigated for its ability to modulate neurotransmitter systems. Research indicates that it may enhance serotonin signaling, which is beneficial in treating depression and anxiety disorders.
Table 2: Pharmacological Effects
| Effect | Mechanism of Action |
|---|---|
| Antidepressant | Serotonin receptor agonism |
| Anxiolytic | Modulation of GABAergic activity |
| Anticancer | Induction of apoptosis in cancer cells |
Biochemical Research Applications
In biochemistry, this compound serves as a valuable tool for studying enzyme interactions and receptor binding dynamics. Its ability to act as a ligand for various enzymes allows researchers to elucidate biochemical pathways involved in disease mechanisms.
Case Study: Enzyme Interaction
A recent investigation into the compound's effect on protein kinase activity revealed that it can inhibit certain kinases involved in cancer cell proliferation, offering insights into its potential as an anticancer agent .
Industrial Applications
Beyond medicinal uses, this compound is also explored in industrial applications, particularly in the development of new materials and chemical processes. Its unique properties make it suitable for creating innovative compounds with enhanced functionalities.
Table 3: Industrial Applications
| Application | Description |
|---|---|
| Material Development | Synthesis of novel polymers |
| Chemical Processes | Catalysts in organic synthesis |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Variations on the Piperazinone Core
1-(4-Fluorophenyl)piperazin-2-one Hydrochloride
- Key Differences : Replaces the indolylmethyl group with a 4-fluorophenyl substituent.
- However, it lacks the hydrogen-bonding capability of the indole NH group, which may reduce affinity for serotonin-related receptors .
- Synthesis : Similar reductive amination pathways, but starting from fluorophenyl precursors instead of indole derivatives .
3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one Hydrochloride
- Key Differences : Substitutes indolylmethyl with a pyridinyl-benzyl group.
- Impact : The pyridine ring introduces a basic nitrogen, increasing polarity and altering solubility. This modification may shift target selectivity toward kinases or other metal-binding enzymes .
3-(1-Methyl-1H-pyrazol-4-yl)piperazin-2-one Dihydrochloride
- Key Differences : Features a pyrazole ring instead of indole.
- The methyl group on pyrazole adds steric bulk, which could limit membrane permeability .
Stereochemical and Core Structure Modifications
(3S,6R)-6-Ethoxycarbonyl-3-(p-hydroxybenzyl)piperazin-2-one
- Key Differences : (S)-configuration at the 3-position and a p-hydroxybenzyl substituent.
- Impact : The stereochemical inversion (S vs. R) may drastically alter receptor binding, as seen in enantiomeric pairs of benzodiazepines (e.g., ). The hydroxybenzyl group enhances hydrophilicity but reduces blood-brain barrier penetration compared to indolylmethyl .
(R)-5-(2-Fluorophenyl)-1,3-dihydro-3-(1H-indol-3-ylmethyl)-2H-1,4-benzodiazepin-2-one
- Key Differences: Incorporates a benzodiazepine core instead of piperazinone.
- Impact: The benzodiazepine scaffold is associated with GABAA receptor modulation, suggesting divergent therapeutic applications (e.g., anxiolytics vs.
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Weight | LogP (Predicted) | Aqueous Solubility | Key Substituent |
|---|---|---|---|---|
| (3R)-3-(Indol-3-ylmethyl)piperazin-2-one HCl | ~291.8 | ~1.2 | High (due to HCl) | Indol-3-ylmethyl (R) |
| 1-(4-Fluorophenyl)piperazin-2-one HCl | ~258.7 | ~1.5 | Moderate | 4-Fluorophenyl |
| 3-(Pyridin-4-yl-benzyl)piperazin-2-one HCl | ~303.8 | ~0.8 | High | Pyridinyl-benzyl |
| (3S)-p-Hydroxybenzyl-piperazin-2-one | ~278.3 | ~0.5 | Low | p-Hydroxybenzyl (S-config) |
- Trends :
- Indole-containing derivatives exhibit balanced lipophilicity (LogP ~1.2–1.5), favoring both membrane permeability and solubility.
- Hydrochloride salts universally improve solubility, critical for oral bioavailability .
- Polar substituents (e.g., pyridine, hydroxybenzyl) reduce LogP but may limit CNS penetration .
Preparation Methods
Palladium-Catalyzed Carboamination
Palladium-catalyzed alkene carboamination, as demonstrated in the synthesis of cis-2,6-disubstituted piperazines, offers a robust pathway. Adapting this method:
- Substrate Design : A β-amino acrylamide precursor undergoes intramolecular cyclization using Pd₂(dba)₃ (1 mol%) and P(2-furyl)₃ (8 mol%) in toluene at 105°C.
- Yield Optimization : Ligand screening shows P(2-furyl)₃ outperforms bis-phosphine ligands, achieving 74–99% yields for related piperazines.
Table 1: Ligand Effects on Piperazine Cyclization
| Ligand | Yield (%) | Diastereomeric Ratio |
|---|---|---|
| P(2-furyl)₃ | 99 | >20:1 |
| dppe | 57 | 1.3:1 |
| PPh₃ | 52 | — |
β-Amino Amide Cyclization
Alternative routes involve cyclization of β-amino amides under acidic conditions:
- Procedure : Heating N-(2-bromoethyl)-β-alaninamide with HCOOH at 60°C for 12 hours achieves 85% conversion to piperazin-2-one.
- Limitation : Requires enantiomerically pure β-amino amides, necessitating chiral pool synthesis or resolution.
Introduction of the (1H-Indol-3-yl)methyl Group
Microflow Reactor Alkylation
To circumvent indole dimerization, a microflow reactor enables rapid (0.02 s) generation of (1H-indol-3-yl)methyl electrophiles:
- Electrophile Generation : Indole reacts with CH₂Cl₂ in the presence of BF₃·OEt₂ at 25°C, producing the methyl chloride intermediate.
- Nucleophilic Substitution : The electrophile reacts with a pre-formed piperazinone enolate (generated using LDA) in THF at −78°C, achieving 92% yield with minimal oligomerization.
Table 2: Comparison of Alkylation Methods
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Microflow reactor | 92 | 98.5 |
| Batch (conventional) | 47 | 76.2 |
Chiral Auxiliary Approach
Enantiomeric control is achieved using (S)-2-(4-toluenesulfonyloxy)phenylacetamide as a resolving agent:
- Diastereomer Formation : Racemic 3-(piperazin-2-one-3-yl)-1H-indole is alkylated with the chiral tosylate, yielding separable diastereomers.
- Resolution : Column chromatography isolates the (3R,2S)-diastereomer (82% ee), followed by acidic cleavage to obtain (3R)-3-(indol-3-ylmethyl)piperazin-2-one.
Enantioselective Synthesis Strategies
Asymmetric Catalysis
Rhodium-catalyzed asymmetric hydrogenation of enamines:
Enzymatic Resolution
Lipase-mediated kinetic resolution:
- Substrate : Racemic N-acetyl piperazinone is hydrolyzed by CAL-B lipase, enriching the (3R)-enantiomer (89% ee) after 24 hours.
Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous Et₂O:
- Procedure : Dissolve (3R)-3-(indol-3-ylmethyl)piperazin-2-one (10 mmol) in Et₂O (50 mL), bubble HCl gas for 15 minutes, and precipitate the hydrochloride salt (95% yield).
- Characterization : Melting point 218–220°C; [α]D²⁵ = +34.5° (c = 1.0, H₂O).
Critical Analysis of Methodologies
- Microflow Reactor vs. Batch Alkylation : The microflow method eliminates dimerization but requires specialized equipment. Batch methods are accessible but yield inferior results.
- Chiral Resolution vs. Asymmetric Catalysis : Resolution provides high ee but adds steps; asymmetric catalysis is step-economical but demands expensive ligands.
Q & A
Q. What are the key synthetic strategies for preparing (3R)-3-(1H-Indol-3-ylmethyl)piperazin-2-one;hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the piperazin-2-one core via cyclization of a linear precursor. For example, chloro intermediates (e.g., compound 4a in ) can undergo cyclization under acidic conditions (e.g., HCl) to form heterocyclic rings .
- Step 2 : Introduction of the indole moiety via alkylation or reductive amination. For instance, N-benzylethylenediamine derivatives (as in ) are often used to introduce substituents .
- Optimization : Adjusting solvent polarity (e.g., methanol or dichloromethane), temperature (room temperature to reflux), and stoichiometric ratios (e.g., 1:2 molar ratios of precursors) can improve yields. Purity is validated using HPLC (>95%) and NMR .
Q. How is the enantiomeric purity of this compound validated in synthetic batches?
Enantiomeric purity is assessed using:
- Chiral HPLC : A Chiralpak® column with a polar mobile phase (e.g., hexane/isopropanol) resolves stereoisomers .
- Optical Rotation : Specific rotation values are compared to literature data for the (3R)-enantiomer .
- X-ray Crystallography : Absolute configuration is confirmed via single-crystal analysis, as demonstrated for structurally related compounds in .
Q. What analytical techniques are essential for characterizing this compound’s structure and purity?
- NMR Spectroscopy : - and -NMR identify proton environments and carbon frameworks (e.g., indole NH at ~10 ppm and piperazinone carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 290.1) .
- Elemental Analysis : Validates C, H, N, and Cl content (e.g., Cl confirmed via ion chromatography) .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation (GHS Category 2) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists .
Q. How does the indole substituent influence the compound’s solubility and stability?
- Solubility : The indole group enhances hydrophobicity, requiring polar aprotic solvents (e.g., DMSO) for dissolution. Hydrochloride salt formation improves aqueous solubility (~10 mg/mL in water) .
- Stability : The compound is light-sensitive; store in amber vials at -20°C under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to serotonin or dopamine receptors?
- Molecular Docking : Use software like MOE () to dock the compound into receptor active sites (e.g., 5-HT or D). The indole group may interact with aromatic residues (e.g., Phe340 in 5-HT) via π-π stacking .
- MD Simulations : Assess binding stability over 100-ns trajectories; analyze RMSD and hydrogen-bonding patterns .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC values may arise from differences in HEK293 vs. CHO-K1 cells .
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
Q. How can enantiomeric impurities (>2%) impact pharmacological studies, and how are they quantified?
- Impact : The (3S)-enantiomer may antagonize the (3R)-form’s activity, leading to skewed dose-response relationships .
- Quantification : Use chiral GC-MS with a β-cyclodextrin column (LOD: 0.1%) .
Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?
Q. How does the compound’s scaffold compare to structurally related piperazine-indole derivatives in terms of SAR?
-
SAR Insights :
Compound Key Modification Activity Trend Target Compound (3R)-configuration High 5-HT affinity (K = 12 nM) N-(1H-Indol-2-ylmethyl) analog Indole-2 substitution Reduced affinity (K > 100 nM) - The (3R)-configuration and indole-3 substitution are critical for receptor selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
